molecular formula C7H6ClFO B1586196 2-Chloro-4-fluoroanisole CAS No. 2267-25-6

2-Chloro-4-fluoroanisole

Cat. No.: B1586196
CAS No.: 2267-25-6
M. Wt: 160.57 g/mol
InChI Key: RKCGJVGMRPKPNY-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoroanisole: is an organic compound with the molecular formula C7H6ClFO . It is a derivative of anisole, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with chlorine and fluorine atoms, respectively. This compound is a clear, colorless to light yellow liquid at room temperature and is known for its use in various chemical synthesis processes .

Scientific Research Applications

Chemistry:

2-Chloro-4-fluoroanisole is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Biology and Medicine:

In medicinal chemistry, this compound is used in the synthesis of various biologically active compounds. Its derivatives have been studied for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for use in the manufacture of dyes, polymers, and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-Chloro-4-fluoroanisole involves the nucleophilic aromatic substitution reaction. This process typically starts with 2-Chloro-4-fluorophenol, which is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves similar nucleophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-4-fluoroanisole can undergo various substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include bases like potassium carbonate (K2CO3) and methylating agents like methyl iodide (CH3I).

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoroanisole largely depends on the specific reactions it undergoes. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. This facilitates the substitution of these atoms by various nucleophiles, leading to the formation of different substituted products .

Comparison with Similar Compounds

  • 2-Chloro-4-fluorophenol
  • 2-Chloro-4-iodoaniline
  • 2-Chloro-4-phenylthiazole
  • 2-Chloro-4-nitrophenol

Comparison:

Compared to its similar compounds, 2-Chloro-4-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. The methoxy group (OCH3) in this compound also adds to its distinctiveness, making it more reactive in certain substitution reactions compared to its analogs .

Properties

IUPAC Name

2-chloro-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCGJVGMRPKPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378570
Record name 2-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-25-6
Record name 2-Chloro-4-fluoro-1-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2267-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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